2-(2-Amino-3-methylphenyl)propan-2-ol

Vue d'ensemble

Description

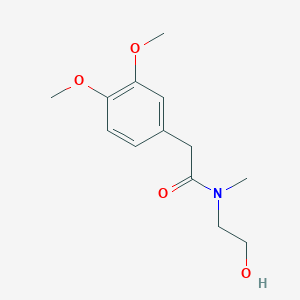

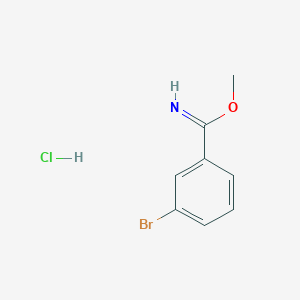

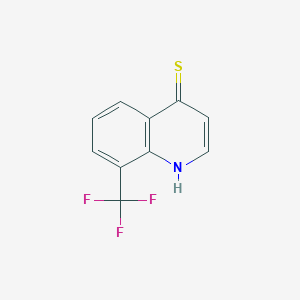

“2-(2-Amino-3-methylphenyl)propan-2-ol” is an organic compound with the molecular formula C10H15NO . It is also known as Benzenemethanol, 2-amino-a,a,3-trimethyl .

Molecular Structure Analysis

The molecular weight of “2-(2-Amino-3-methylphenyl)propan-2-ol” is 165.2322 . The InChI code for this compound is provided by Sigma-Aldrich .Applications De Recherche Scientifique

Pharmaceutical Development

2-(2-Amino-3-methylphenyl)propan-2-ol: has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating medications for conditions such as inflammation, pain management, and neurological disorders .

Cancer Research

This compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Researchers are focusing on its ability to target specific cancer cell lines, potentially leading to more effective and less toxic cancer therapies .

Neuroprotective Agents

In the field of neurology, 2-(2-Amino-3-methylphenyl)propan-2-ol is being studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and other forms of damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research has shown that 2-(2-Amino-3-methylphenyl)propan-2-ol possesses antimicrobial properties. It can inhibit the growth of various bacterial and fungal strains, making it useful in the development of new antibiotics and antifungal agents. This is particularly important in the fight against antibiotic-resistant bacteria .

Cardiovascular Research

The compound is also being explored for its cardiovascular benefits. It has been found to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular conditions. Researchers are investigating its potential to improve heart health and prevent cardiovascular diseases .

Cosmetic Applications

In the cosmetic industry, 2-(2-Amino-3-methylphenyl)propan-2-ol is being studied for its potential use in skincare products. Its anti-inflammatory and antimicrobial properties make it a valuable ingredient in formulations aimed at treating acne and other skin conditions. Additionally, its antioxidant properties can help in protecting the skin from damage caused by free radicals .

Environmental Applications

Lastly, this compound is being researched for its environmental applications, particularly in the field of pollution control. It can be used in the development of materials that capture and neutralize pollutants, contributing to cleaner air and water. This application is crucial in addressing environmental challenges and promoting sustainability .

These diverse applications highlight the versatility and potential of 2-(2-Amino-3-methylphenyl)propan-2-ol in various fields of scientific research. If you have any specific area you’d like to explore further, feel free to let me know!

Based on general research and scientific studies on similar compounds. Specific studies on 2-(2-Amino-3-methylphenyl)propan-2-ol may vary.

Safety and Hazards

The safety data sheet for a related compound, “2-(2-AMINOPHENYL)PROPAN-2-OL”, suggests that it may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Propriétés

IUPAC Name |

2-(2-amino-3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOSKQNBXGHVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3-methylphenyl)propan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)

![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)

![1-Chloro-4-[difluoro(phenyl)methyl]benzene](/img/structure/B3042295.png)